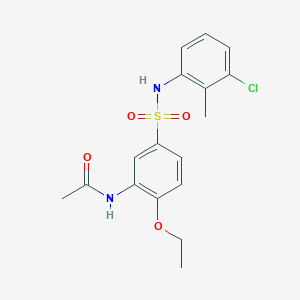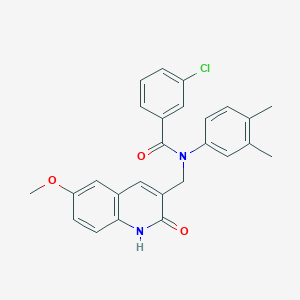
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide, also known as BQU57, is a small molecule that has been studied for its potential therapeutic applications in cancer treatment. BQU57 belongs to the class of sulfonamide compounds and has been found to inhibit the growth of cancer cells in vitro and in vivo.
Mecanismo De Acción
The mechanism of action of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide involves its ability to inhibit the activity of an enzyme called N-myristoyltransferase (NMT). NMT is involved in the post-translational modification of proteins, which is important for their proper function. Inhibition of NMT by this compound leads to the disruption of various signaling pathways that are important for cancer cell survival and proliferation. This ultimately results in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition to its anti-cancer effects, this compound has also been found to have anti-inflammatory properties and to inhibit the replication of certain viruses, such as the hepatitis C virus. These findings suggest that this compound may have broader therapeutic applications beyond cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide is its high potency and selectivity for NMT inhibition, which makes it a valuable tool for studying the role of NMT in various biological processes. However, the limited solubility of this compound in aqueous solutions can pose a challenge for its use in certain experiments. In addition, the lack of in vivo data on this compound limits its potential clinical applications.
Direcciones Futuras
Future research on N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide could focus on optimizing its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. In addition, further studies could investigate the potential synergistic effects of this compound with other anti-cancer agents. The development of more potent and selective NMT inhibitors could also lead to the discovery of new therapeutic targets for cancer and other diseases.
Métodos De Síntesis
The synthesis of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide involves a multi-step reaction process that starts with the preparation of 2-hydroxy-3-formylquinoline. This intermediate is then reacted with N-butyl-4-methylbenzenesulfonamide in the presence of a catalyst to form the desired product, this compound. The synthesis of this compound has been optimized to achieve a high yield and purity of the compound, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide has been studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Propiedades
IUPAC Name |
N-butyl-4-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-3-4-13-23(27(25,26)19-11-9-16(2)10-12-19)15-18-14-17-7-5-6-8-20(17)22-21(18)24/h5-12,14H,3-4,13,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHOWLAQZSEGMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC=C2NC1=O)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

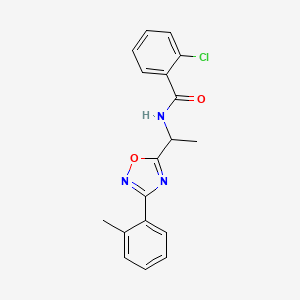
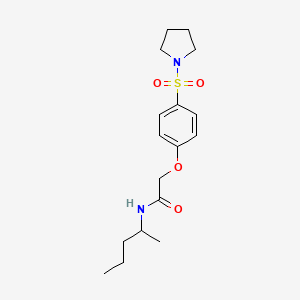


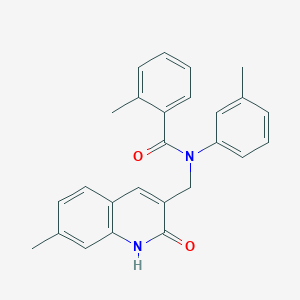
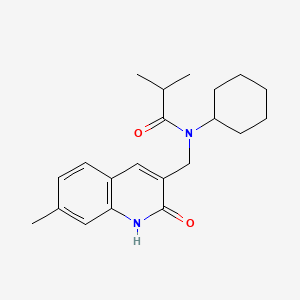

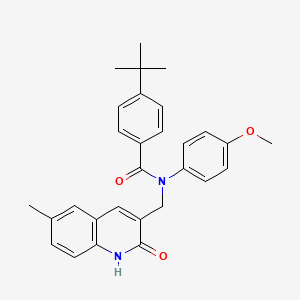

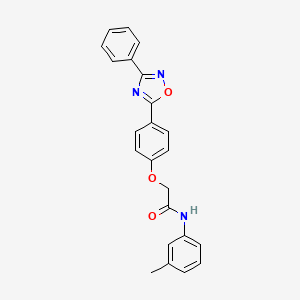
![2-[(5Z)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-naphthalen-1-ylacetamide](/img/structure/B7719480.png)
